Losartan Exhibits a Clinically Significant Uricosuric Effect Absent in Valsartan
In a randomized, double-blind, 12-week trial comparing losartan (50-100 mg) and valsartan (80-160 mg) in patients with mild to moderate hypertension, losartan significantly reduced serum uric acid levels, whereas valsartan did not [1]. The net difference between treatments was -0.3 mg/dL (P = 0.001) [1]. This effect is attributed to losartan's unique ability to inhibit the urate transporter URAT1, a property not shared by valsartan, candesartan, olmesartan, or the active metabolite EXP3174 [2].
| Evidence Dimension | Change in Serum Uric Acid from Baseline |
|---|---|
| Target Compound Data | Losartan: -0.3 mg/dL (from 6.0 to 5.7 mg/dL) |
| Comparator Or Baseline | Valsartan: +0.1 mg/dL (from 5.9 to 6.0 mg/dL) |
| Quantified Difference | -0.3 mg/dL (P = 0.001) |
| Conditions | 12-week, multicenter, randomized, double-blind, parallel-group trial in 495 patients with mild to moderate essential hypertension |
Why This Matters
This unique, quantifiable urate-lowering effect differentiates losartan from other ARBs, making it a preferred choice in research or clinical contexts where management of hyperuricemia is a co-morbidity.
- [1] Elliott WJ, Calhoun DA, DeLucca PT, Gazdick LP, Kerns DE, Zeldin RK. Losartan versus valsartan in the treatment of patients with mild to moderate essential hypertension: data from a multicenter, randomized, double-blind, 12-week trial. Clin Ther. 2001;23(8):1166-1179. View Source
- [2] Iwanaga T, Sato M, Maeda T, Ogihara T, Tamai I. Concentration-dependent mode of interaction of angiotensin II receptor blockers with uric acid transporter. J Pharmacol Exp Ther. 2007;320(1):211-217. View Source
